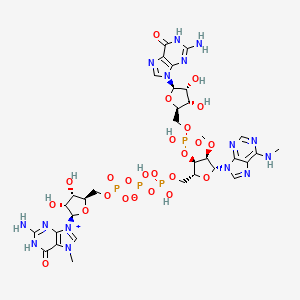
m7Gpppm6AmpG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound m7Gpppm6AmpG is a trinucleotide mRNA 5’ cap analog. It is a synthetic molecule that mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure is crucial for the stability, translation, and processing of mRNA. The compound consists of 7-methylguanosine linked to N-methyl-2’-O-methylguanosine through a triphosphate bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m7Gpppm6AmpG involves multiple steps, starting with the preparation of 7-methylguanosine and N-methyl-2’-O-methylguanosine. These nucleosides are then linked through a triphosphate bridge. The reaction typically involves the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using E. coli RNA polymerase primed with the appropriate nucleoside triphosphates. This method allows for efficient in vitro synthesis of capped RNA, which can then be purified and used for various applications .
化学反应分析
Types of Reactions
m7Gpppm6AmpG primarily undergoes hydrolysis and phosphorylation reactions. It is relatively stable under physiological conditions but can be hydrolyzed by nucleases.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include phosphorylating agents, coupling reagents, and enzymes such as RNA polymerase. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleosides and the triphosphate bridge.
Major Products Formed
The major products formed from the reactions involving this compound are typically the hydrolyzed nucleosides and nucleotides. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学研究应用
m7Gpppm6AmpG has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of mRNA cap structures.
Biology: It is employed in the study of mRNA metabolism, including splicing, translation, and degradation.
Medicine: It is used in the development of mRNA-based therapeutics and vaccines, where the cap structure is crucial for the stability and translation of the therapeutic mRNA.
Industry: It is used in the production of synthetic mRNA for research and therapeutic purposes .
作用机制
The mechanism of action of m7Gpppm6AmpG involves its role as a cap analog. It mimics the natural 5’ cap structure of eukaryotic mRNA, thereby promoting the stability and translation of the mRNA. The compound interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis. This interaction is crucial for the efficient translation of mRNA into proteins .
相似化合物的比较
Similar Compounds
m7Gpppm6AmpG ammonium: A stable salt form of this compound with similar biological activity.
This compound: Another trinucleotide mRNA 5’ cap analog used for similar applications.
Uniqueness
This compound is unique due to its specific structure, which closely mimics the natural mRNA cap. This makes it highly effective in promoting mRNA stability and translation, making it a valuable tool in both basic research and therapeutic applications .
属性
分子式 |
C33H45N15O24P4 |
|---|---|
分子量 |
1159.7 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChI 键 |
DIMGFCCAJKOSNT-RKTALREWSA-N |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

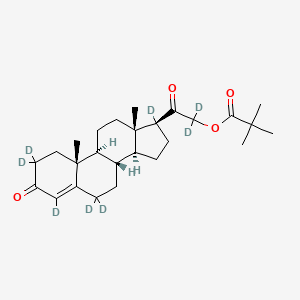
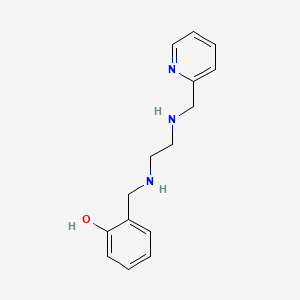
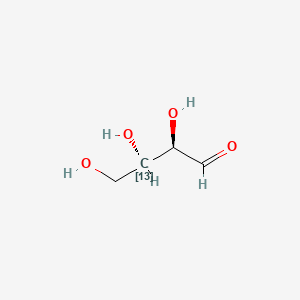


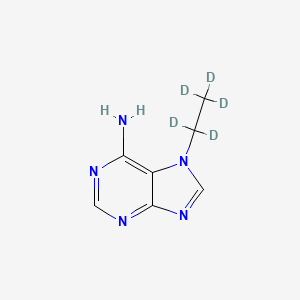


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

